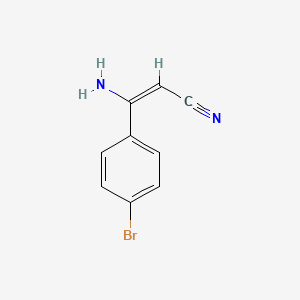
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile
Übersicht
Beschreibung
“(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile” is a chemical compound with the CAS Number: 748807-82-1 . It is commonly used in scientific research for its unique properties.
Molecular Structure Analysis
The molecular formula of this compound is C9H7BrN2 . The InChI code is 1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.07 . It has a melting point range of 148 - 150 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photoisomerization Studies
- E/Z Photoisomerization: The E/Z photoisomerization of 3-phenyl-3-(N-substituted amino)-and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, closely related to the target compound, was investigated, revealing insights into the reaction mechanism involving singlet states and the effects of quenchers and heavy atoms (Chiacchio, Musumarra, & Purrello, 1988).
Optical and Crystallographic Characterization
- Different Emissions Due to Crystal Habit and Size: A study on (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile revealed that crystal habit and size significantly influence its solid-state photoluminescence properties, indicating potential applications in materials science (Percino et al., 2017).
Quantum Chemical Calculations
- Structural Investigation and Quantum Chemical Analysis: A compound similar to the target, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations, highlighting its stability and potential in quantum chemistry studies (Venkatesan et al., 2016).
Material Science Applications
- Electrochemical Studies: The effects of derivatives of the target compound on copper behavior in nitric acid were studied, showing potential applications in materials corrosion studies (Abd El-Maksoud & Hassan, 2007).
- Charge Transport Properties: An in-depth investigation into the electro-optical and charge-transport properties of a related compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, was conducted using quantum chemical methods, revealing its suitability as a hole-transport material (Irfan et al., 2015).
Antimicrobial Activity
- Antimycobacterial Activity: Synthesis and testing of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl-substituted prop-2-enenitriles, related to the target compound, were carried out for potential antimycobacterial activity, with some compounds showing modest growth inhibition of Mycobacterium tuberculosis (Sanna et al., 2002).
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . It is recommended to handle this compound under inert gas and protect it from moisture . It is also advised to keep the container tightly closed . For personal safety, it is recommended to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
(E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJAZMPXGPTEA-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

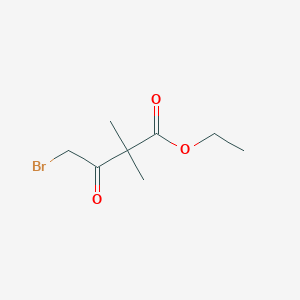
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)


![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)

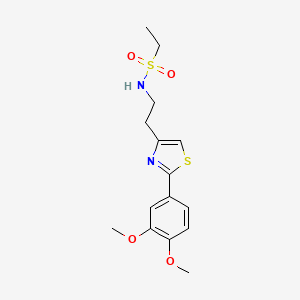
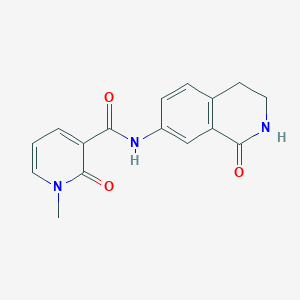
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2356049.png)
![(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one](/img/structure/B2356050.png)
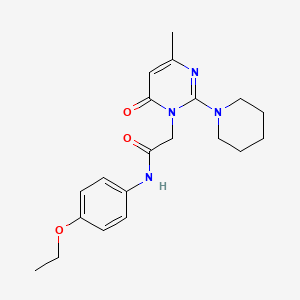
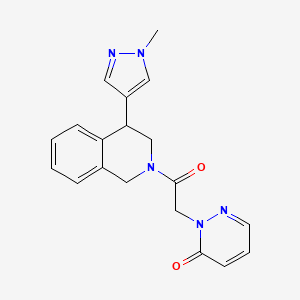
![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)
